molecular formula C12H14N2O B1272848 1-butyl-1H-benzimidazole-2-carbaldehyde CAS No. 430470-84-1

1-butyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1272848
CAS No.: 430470-84-1
M. Wt: 202.25 g/mol
InChI Key: XCCVBLAZECLPMJ-UHFFFAOYSA-N
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Description

1-butyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C12H14N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-butylbenzimidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, resulting in the formation of the desired aldehyde compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-butyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-butyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzimidazole ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

1-butyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives:

    1-methyl-1H-benzimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It may exhibit different reactivity and biological activity.

    1-ethyl-1H-benzimidazole-2-carbaldehyde: Contains an ethyl group, leading to variations in physical and chemical properties.

    1-propyl-1H-benzimidazole-2-carbaldehyde: Features a propyl group, which can influence its solubility and reactivity.

Properties

IUPAC Name

1-butylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCVBLAZECLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387755
Record name 1-butyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430470-84-1
Record name 1-butyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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